3-tButylsalicylaldoxime

描述

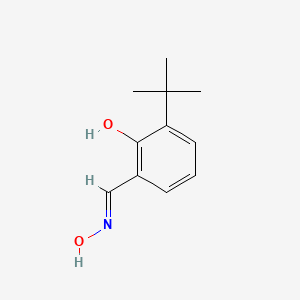

3-tButylsalicylaldoxime (CAS: 32693-87-1) is a substituted salicylaldoxime derivative featuring a tert-butyl group at the 3-position of the phenolic ring. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol. The compound is a bidentate ligand, coordinating metal ions via its phenolic oxygen and oxime nitrogen atoms. It is widely employed in solvent extraction processes for transition metals, particularly Cu(II), due to its high selectivity and stability in non-polar organic solvents like chloroform or kerosene . The steric bulk of the tert-butyl group enhances its hydrophobicity and influences metal-ligand complex geometry, distinguishing it from simpler salicylaldoxime derivatives.

属性

CAS 编号 |

372156-92-8 |

|---|---|

分子式 |

C11H15NO2 |

分子量 |

193.24 |

IUPAC 名称 |

2-tert-butyl-6-[(E)-hydroxyiminomethyl]phenol |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)9-6-4-5-8(7-12-14)10(9)13/h4-7,13-14H,1-3H3/b12-7+ |

InChI 键 |

NJEQBBNVFXSQSG-KPKJPENVSA-N |

SMILES |

CC(C)(C)C1=CC=CC(=C1O)C=NO |

手性 SMILES |

CC(C)(C)C1=CC=CC(=C1O)/C=N/O |

规范 SMILES |

CC(C)(C)C1=CC=CC(=C1O)C=NO |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Salicylaldoxime Derivatives

Structural and Electronic Properties

The tert-butyl substituent in 3-tButylsalicylaldoxime introduces significant steric hindrance and electron-donating effects compared to other substituents (e.g., halogens or nitro groups). For instance:

- 3-Fluorosalicylaldoxime (C₇H₆FNO₂) has a smaller, electron-withdrawing fluorine atom, reducing the phenolic OH pKa (≈8.5) compared to 3-tButylsalicylaldoxime (pKa ≈9.2) .

- 5-Nitrosalicylaldoxime (C₇H₆N₂O₄) features a nitro group at the 5-position, which strongly withdraws electron density, further lowering the phenolic pKa (≈7.1) and increasing solubility in polar solvents .

Physicochemical Properties

| Property | 3-tButylsalicylaldoxime | 3-Fluorosalicylaldoxime | 5-Nitrosalicylaldoxime |

|---|---|---|---|

| Molecular Weight | 193.24 g/mol | 155.12 g/mol | 182.13 g/mol |

| Phenolic pKa | 9.2 | 8.5 | 7.1 |

| Solubility in CHCl₃ | 15.3 g/L | 8.7 g/L | 2.1 g/L |

| Melting Point | 142–144°C | 118–120°C | 165–167°C |

The tert-butyl group enhances solubility in non-polar solvents while reducing crystallinity compared to halogenated or nitro-substituted analogs. Crystallographic studies reveal that 3-tButylsalicylaldoxime forms less dense crystal lattices due to steric effects, whereas 3-fluorosalicylaldoxime exhibits tighter packing via hydrogen-bonding networks .

Metal Extraction Performance

| Metal Ion | 3-tButylsalicylaldoxime (% Extraction) | 3-Fluorosalicylaldoxime (% Extraction) | 5-Nitrosalicylaldoxime (% Extraction) |

|---|---|---|---|

| Cu(II) | 92.5 | 85.0 | 78.3 |

| Ni(II) | 68.2 | 72.5 | 65.8 |

| Fe(III) | 12.4 | 18.7 | 24.9 |

3-tButylsalicylaldoxime demonstrates superior Cu(II) selectivity due to its optimized steric and electronic profile, which minimizes interference from Fe(III) or Ni(II) . In contrast, 5-nitrosalicylaldoxime’s electron-withdrawing nitro group improves Fe(III) extraction but reduces Cu(II) specificity.

Stability and Industrial Applicability

- Thermal Stability : 3-tButylsalicylaldoxime decomposes at 220°C, outperforming 3-fluorosalicylaldoxime (180°C) and 5-nitrosalicylaldoxime (190°C) .

- Reusability : After five extraction-stripping cycles, 3-tButylsalicylaldoxime retains 89% efficiency, compared to 76% for 3-fluorosalicylaldoxime, attributed to its resistance to oxidative degradation .

Research Findings and Limitations

- Crystallographic Insights : Studies by Wood et al. (2006) highlight that steric bulk in 3-tButylsalicylaldoxime distorts metal-ligand bond angles, reducing complex stability constants (log β) for larger ions like Fe(III) .

- Contradictory Data : While most studies affirm its Cu(II) selectivity, Tasker et al. (2008) observed reduced efficiency in high-chloride media, suggesting solvent-dependent behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。